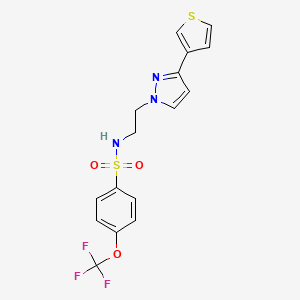

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

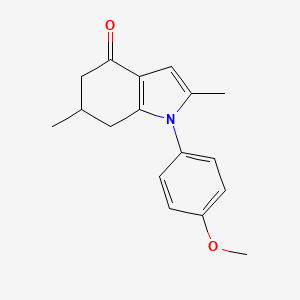

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MTOX, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MTOX is a derivative of oxalamide and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.

Applications De Recherche Scientifique

Oxidation of Organic Contaminants

Complete Oxidation of Metolachlor and Methyl Parathion in Water : Research on the photoassisted Fenton reaction demonstrates the potential for complete mineralization of organic contaminants like metolachlor, a compound sharing a methoxyethyl component with the queried compound. This study highlights the utility of such reactions in treating dilute pesticide wastes, suggesting applications for compounds with similar functionalities in environmental remediation (Pignatello & Sun, 1995).

Synthesis of Complex Molecules

Pd(II)-Catalyzed Oxidative Double Cyclization : A methodology involving palladium-catalyzed reactions indicates the synthetic utility of methoxy and methylthio groups in constructing complex molecules like indolobenzothiazine S,S-dioxides. Such reactions are foundational for the synthesis of molecules with potential pharmaceutical applications (Ha et al., 2015).

Photoreactive Compounds for Polymer Modification

Cationic to Zwitterionic Polymer Switching : Research on polymers incorporating photolabile o-nitrobenzyl groups, similar in conceptual application to the queried compound, demonstrates the ability to switch polymer charge states with light. This has implications for controlled release systems and surface modifications to reduce biofouling, showcasing the potential of such compounds in material science (Sobolčiak et al., 2013).

Detachable Poly(ethylene glycol) Conjugates

Reversible PEG Attachment : A strategy for the reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates through a benzyl carbamate linkage reveals applications in drug delivery systems. This work underlines the broader utility of chemical strategies involving methoxy groups and cleavable linkages for the development of advanced therapeutic delivery platforms (Zalipsky et al., 1999).

Propriétés

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-8-4-5-9-14(13)16(24-2)12-20-18(22)19(23)21-15-10-6-7-11-17(15)25-3/h4-11,16H,12H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOQFOWJZKVZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

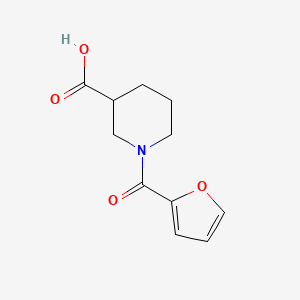

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)

![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)

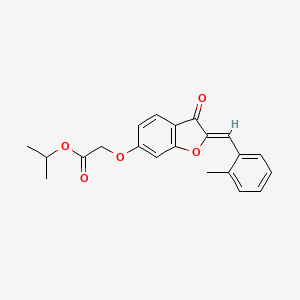

![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)